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L-Proline, 1-dodecyl-4-hydroxy-, trans- - 90245-04-8

L-Proline, 1-dodecyl-4-hydroxy-, trans-

Catalog Number: EVT-14502392
CAS Number: 90245-04-8
Molecular Formula: C17H33NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline that features a long dodecyl chain and a hydroxyl group at the fourth position. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and materials science. It is classified as an amino acid derivative and is recognized for its role in collagen stability and other biological processes.

Source and Classification

L-Proline, 1-dodecyl-4-hydroxy-, trans- can be sourced from microbial fermentation processes or synthesized through chemical methods. It belongs to the class of amino acids and can be categorized under hydroxyproline derivatives, which are significant in biological systems due to their involvement in protein structure and function.

Synthesis Analysis

Methods

The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- can be achieved through several methods, including:

  1. Chemical Synthesis: Traditional organic synthesis methods can be employed to introduce the dodecyl group and hydroxyl functional group onto the proline backbone.
  2. Biotechnological Approaches: Metabolic engineering techniques using microorganisms such as Escherichia coli or Corynebacterium glutamicum can enhance the production of trans-4-hydroxy-L-proline (t4Hyp), a precursor to this compound. The process typically involves the introduction of specific hydroxylase enzymes that facilitate the conversion of L-proline to its hydroxylated form .

Technical Details

The optimization of metabolic pathways in microbial systems often includes:

  • Overexpression of genes coding for proline hydroxylase enzymes.
  • Balancing metabolic flow through modular engineering approaches to maximize yield .
Molecular Structure Analysis

Structure

L-Proline, 1-dodecyl-4-hydroxy-, trans- has a molecular formula of C17H33N1O3C_{17}H_{33}N_{1}O_{3} with a molecular weight of approximately 295.46 g/mol. The structure features:

  • A pyrrolidine ring characteristic of proline.
  • A hydroxyl group at the fourth carbon.
  • A dodecyl chain (a straight-chain alkane with twelve carbon atoms) attached at the nitrogen.

Data

The compound's structural data indicates significant steric factors due to the long hydrophobic dodecyl tail, which influences its solubility and interaction with biological membranes.

Chemical Reactions Analysis

Reactions

L-Proline, 1-dodecyl-4-hydroxy-, trans- can participate in various chemical reactions typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with carboxylic acids to produce amides.
  • Hydroxylation Reactions: Further functionalization at the hydroxyl group under specific conditions.

Technical Details

These reactions are facilitated by standard organic chemistry protocols and may require specific catalysts or conditions to optimize yields.

Mechanism of Action

Process

The mechanism by which L-Proline, 1-dodecyl-4-hydroxy-, trans- exerts its effects is primarily through its role in stabilizing collagen structures due to the presence of the hydroxyl group. This modification enhances hydrogen bonding within collagen fibers, thereby improving their stability and resistance to degradation.

Data

Studies have shown that hydroxylated prolines are crucial for maintaining the structural integrity of collagen, influencing cellular signaling pathways related to tissue repair and regeneration .

Physical and Chemical Properties Analysis

Physical Properties

L-Proline, 1-dodecyl-4-hydroxy-, trans- appears as a white crystalline solid at room temperature. It is soluble in water due to its polar hydroxyl group but may exhibit reduced solubility compared to other amino acids due to the hydrophobic dodecyl tail.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically ranges around 200°C.
  • pH Stability: Stable within physiological pH ranges.
  • Reactivity: Can undergo typical amino acid reactions such as acylation and alkylation.

Relevant data indicate that the compound is sensitive to air and should be stored under inert conditions to prevent oxidation or degradation .

Applications

L-Proline, 1-dodecyl-4-hydroxy-, trans- has several scientific uses:

  1. Biotechnology: As a building block in peptide synthesis, particularly for creating modified peptides with enhanced stability.
  2. Pharmaceuticals: Potential applications in drug formulation where enhanced solubility or bioavailability is required.
  3. Materials Science: Utilized in developing biomaterials that mimic natural collagen structures for tissue engineering applications .
Biosynthetic Pathways and Enzymatic Mechanisms of L-Proline, 1-Dodecyl-4-Hydroxy-, Trans-

Proline Hydroxylases: Structural and Functional Insights into 4-Hydroxylation

Fe(II)/α-Ketoglutarate-Dependent Dioxygenases in Hydroxyproline Synthesis

Microbial proline 4-hydroxylases (P4Hs) belong to the Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase superfamily, which catalyzes the stereospecific hydroxylation of free L-proline to yield trans-4-hydroxy-L-proline. These enzymes require molecular oxygen (O₂), Fe²⁺ as a cofactor, and α-KG as an essential co-substrate. During catalysis, α-KG undergoes oxidative decarboxylation to succinate and CO₂, while the Fe²⁺ center facilitates the activation of molecular oxygen. This generates a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O) that abstracts a hydrogen atom from the C4 position of proline’s pyrrolidine ring. Subsequent oxygen rebound forms the hydroxylated product [2] [4] [9].

The catalytic cycle involves conserved residues within the enzyme’s active site. A quintessential histidine motif (His-X-Asp/Glu-Xₙ-His) coordinates the Fe²⁺ ion, maintaining its positioning for optimal oxygen activation. Structural analyses of P4Hs from Dactylosporangium sp. RH1 reveal a twisted jelly roll β-sheet core flanked by α-helical domains, creating a hydrophobic pocket that precisely accommodates the proline substrate. The enzyme’s affinity for α-KG (apparent Kₘ ≈ 0.2 mM) is significantly higher than for proline (Kₘ ≈ 4.0 mM), ensuring efficient co-substrate utilization during hydroxylation [2] [9]. Activity is strongly inhibited by divalent cations like Zn²⁺ and Cu²⁺, which disrupt Fe²⁺ binding, while ascorbate acts as a reductant to prevent Fe³⁺ accumulation and maintain catalytic activity [9].

Table 1: Kinetic Parameters of Microbial Proline 4-Hydroxylases

Source OrganismMolecular Mass (kDa)Kₘ (Proline) (mM)Kₘ (α-KG) (mM)Optimum pHOptimum Temp (°C)
Dactylosporangium sp. RH129.74.00.26.0–7.530–40
Pseudomonas stutzeri32.5*5.2*0.3*6.5–7.035
Bordetella bronchiseptica31.0*3.8*0.25*6.8–7.237

Note: *Denotes estimated values from homologous expression studies [5] [9].

Substrate Specificity and Stereochemical Control in Microbial Proline Hydroxylases

Microbial P4Hs exhibit stringent regio- and stereoselectivity, exclusively producing the trans-4-hydroxy-L-proline isomer. This specificity arises from precise molecular recognition within the enzyme’s substrate-binding pocket. The pyrrolidine ring of proline adopts a Cγ-exo puckered conformation when bound, positioning the C4–H bond parallel to the ferryl-oxo species for optimal hydrogen atom abstraction. Bulky substituents at the C1 position (e.g., dodecyl group in "L-Proline, 1-dodecyl-4-hydroxy-, trans-") are accommodated within a hydrophobic tunnel formed by aliphatic residues (Val, Leu, Ile) in the active site [4] [9].

Mutagenesis studies indicate that residues lining this tunnel govern acceptance of alkylated proline derivatives. For instance, substituting hydrophobic residues with smaller side chains (e.g., Val→Ala) can enhance activity toward long-chain alkyl-prolines by reducing steric hindrance. Conversely, enzymes like the Dactylosporangium P4H show negligible activity against peptidyl-proline, distinguishing them from mammalian collagen prolyl hydroxylases. This absolute specificity for free proline derivatives is crucial for biocatalytic applications aiming to produce non-proteinogenic hydroxyprolines like 1-dodecyl-4-hydroxyproline [5] [9]. The stereochemical outcome (trans versus cis) is controlled by the directionality of oxygen insertion, dictated by the proline ring’s orientation relative to the ferryl-oxo moiety. Molecular dynamics simulations confirm that the Cγ-exo conformation sterically favors trans-hydroxylation [4].

Modular Metabolic Engineering for Enhanced Hydroxyproline Production

Pathway Optimization in Escherichia coli and Corynebacterium glutamicum

Industrial production of trans-4-hydroxy-L-proline derivatives relies on recombinant strains of Escherichia coli and Corynebacterium glutamicum, engineered to overexpress proline biosynthesis genes alongside microbial P4Hs. The proline pathway begins with glutamate, phosphorylated by γ-glutamyl kinase (ProB) to form γ-glutamyl phosphate—the rate-limiting step subject to feedback inhibition by proline. Expression of feedback-resistant ProB mutants (e.g., ProB⁺ᴰ¹⁵²ᴺ) eliminates this inhibition, elevating intracellular proline pools. Subsequent steps involve reduction to glutamate-γ-semialdehyde (spontaneously cyclizing to Δ¹-pyrroline-5-carboxylate, P5C) and further reduction to proline by P5C reductase (ProC) [1] [5].

To enable hydroxylation, genes encoding P4Hs (e.g., p4hD from Dactylosporangium sp.) are introduced. C. glutamicum offers advantages for industrial scale-up, including high osmotic stress tolerance and established use in amino acid production. However, expression of heterologous P4H is often more efficient in E. coli. Codon optimization of p4hD (adjusting GC content from 73% to 61%) significantly boosts enzyme yield in C. glutamicum, as rare codons impede translation. Intracellular α-KG, derived from glucose via the TCA cycle, serves as the hydroxylation co-substrate. Strategies to enhance α-KG supply include:

  • Overexpression of isocitrate dehydrogenase (Icd): Diverts flux from isocitrate to α-KG.
  • Knockdown of α-KG-consuming enzymes (e.g., glutamate synthase, GltB/D): Reduces loss to glutamate synthesis.In recombinant E. coli, combined ProB⁺ᴰ¹⁵²ᴺ expression and p4hD integration yields up to 25 g/L trans-4-hydroxy-L-proline from glucose without proline supplementation [5] [9].

Table 2: Hydroxyproline Production in Engineered Microbial Strains

Host StrainGenetic ModificationsHydroxyproline Yield (g/L)Key Enhancements
E. coli BL21(DE3)pET28a::p4hD (codon-optimized) + ProB⁺ᴰ¹⁵²ᴺ25.4High P4H expression; T7 promoter system
C. glutamicum ATCC 13032pEC-XY99::p4hB (B. bronchiseptica) + ProB⁺8.7Codon optimization; enhanced α-KG supply
E. coli JM109pKK223-3::p4hP (P. stutzeri)12.1Constitutive expression; proline supplementation

CRISPR-Cas9-Mediated Genomic Integration of Hydroxylation Modules

Chromosomal integration of P4H expression cassettes stabilizes production and eliminates plasmid dependency. CRISPR-Cas9 systems enable precise insertion of p4h genes into genomic "hotspots" (e.g., attB sites, dispensable metabolic genes) in both E. coli and C. glutamicum. A dual-vector approach is employed: one plasmid encodes Cas9 and a guide RNA (gRNA) targeting the insertion site, while a donor DNA template contains the p4h gene flanked by homology arms (40–50 bp) and a selectable marker (e.g., kanamycin resistance). This strategy achieves >90% integration efficiency [7].

For multi-gene pathway assembly (e.g., ProB⁺ + P4H), ribosomal binding site (RBS) optimization between genes ensures balanced expression. In C. difficile, CRISPR-Cas9 has been used to knock out proline catabolic genes (putA, proline dehydrogenase), redirecting flux toward hydroxylation. However, in hydroxyproline producers like E. coli, suppressing the putA-encoded proline utilization A protein—which degrades proline to P5C—is critical. PutA knockout mutants show 2.3-fold higher hydroxyproline titers by conserving intracellular proline pools [3] [7].

Catabolic Pathways and Regulatory Networks

Glycyl Radical Enzymes (GREs) in Hydroxyproline Degradation

Anaerobic bacteria, including pathogenic Clostridioides difficile, utilize glycyl radical enzymes (GREs) to catabolize trans-4-hydroxy-L-proline (Hyp) as an energy source. Hyp dehydratase (HypD) is a GRE that converts Hyp to Δ¹-pyrroline-5-carboxylate (P5C) via water elimination. HypD activation requires a cognate activating enzyme (AE), which uses S-adenosylmethionine (AdoMet) to generate a glycyl radical (G•) on a conserved glycine residue (Gly765 in C. difficile) within HypD. This radical abstracts a hydrogen atom from a catalytic cysteine (Cys434), generating a thiyl radical (Cys•) [3] [7].

The thiyl radical initiates Hyp dehydration by abstracting the pro-5S hydrogen from C5 of Hyp. This forms a substrate radical, facilitating OH⁻ elimination from C4. The resulting enol radical tautomerizes to a ketone, producing P5C and regenerating Cys•. Crystal structures of HypD from C. difficile (2.05–2.52 Å resolution) reveal a dimeric architecture with Hyp bound in a Cγ-exo conformation. The active site is buried within a β-barrel, shielding radical intermediates. Key residues include Tyr555, which hydrogen-bonds to the Hyp carboxylate, and Arg310, which stabilizes the transition state. HypD is among the most abundant GREs in the human gut microbiome, indicating its ecological significance in hydroxyproline recycling [7].

Table 3: Structural and Functional Features of Glycyl Radical Enzymes Involved in Hydroxyproline Catabolism

EnzymeOrganismSubunit StructureRadical SiteKey Catalytic ResiduesProduct
HypDClostridioides difficileHomodimerGly765Cys434, Tyr555, Arg310P5C
Glycerol DehydrataseKlebsiella pneumoniaeHeterotrimerGly748Glu803, Ser3023-Hydroxypropionaldehyde
Choline TMA-lyase (CutC)Desulfovibrio alaskensisHomodimerGly958Cys489, Glu461Trimethylamine

Stickland Fermentation and Anaerobic Catabolism in Clostridioides difficile

In C. difficile, Hyp degradation is coupled to Stickland fermentation—a metabolic pathway where amino acids serve as electron donors and acceptors to generate ATP. HypD-derived P5C is reduced to proline by P5C reductase (ProC), consuming NADH. Proline then undergoes reductive Stickland metabolism: Proline reductase (Prd) reduces proline to δ-aminovalerate via two enzymatic steps, coupled to proton gradient formation by the Rnf complex (ferredoxin:NAD⁺ oxidoreductase). This translocates Na⁺/H⁺ ions, driving ATP synthesis [3] [7].

Regulation of this pathway is controlled by the transcriptional repressor PrdR. In the absence of proline or Hyp, PrdR binds the prd operon promoter, inhibiting expression. Proline/Hyp binding to PrdR triggers its dissociation, enabling transcription. The putP gene, encoding proline dehydrogenase, is repressed under anaerobic conditions by redox-sensitive regulators like Rex, which senses NADH/NAD⁺ ratios. High NADH during hypoxia favors reductive proline catabolism over oxidative degradation. Metabolomic studies confirm that Hyp supplementation increases C. difficile growth rates 1.8-fold in nutrient-limited media, highlighting its role as a preferred substrate for energy generation [3] [7].

Properties

CAS Number

90245-04-8

Product Name

L-Proline, 1-dodecyl-4-hydroxy-, trans-

IUPAC Name

(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1

InChI Key

ASIMSXYQVHVZEO-CVEARBPZSA-N

Canonical SMILES

CCCCCCCCCCCCN1CC(CC1C(=O)O)O

Isomeric SMILES

CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O

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